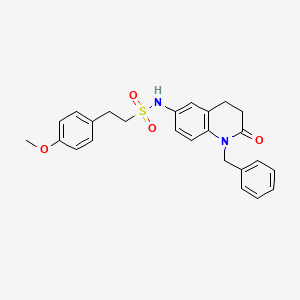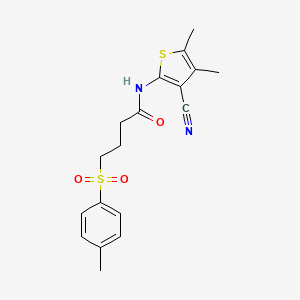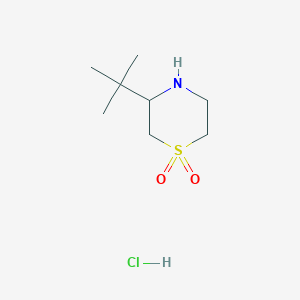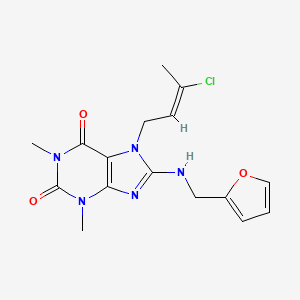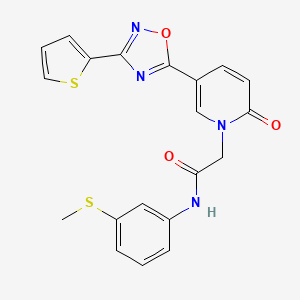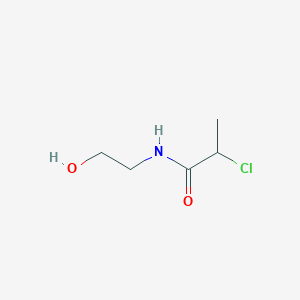
2-chloro-N-(2-hydroxyethyl)propanamide
Descripción general
Descripción
2-chloro-N-(2-hydroxyethyl)propanamide, also known as chlorhexidine gluconate, is a disinfectant and antiseptic agent used in various fields of research and industry. It has the molecular formula C5H11NO3 .
Synthesis Analysis
The synthesis of 2-chloro-N-(2-hydroxyethyl)propanamide involves the use of it as a bifunctional initiator in an Atom Transfer Radical Polymerization (ATRP) technique . This enables ATRP of two monomers, differing in activity and polarity, into two stages .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-hydroxyethyl)propanamide consists of 19 atoms with a net charge of 0 . The InChI key is GQKLTNAIFDFUDN-UHFFFAOYSA-N .Chemical Reactions Analysis
2-chloro-N-(2-hydroxyethyl)propanamide can participate in various chemical reactions. For instance, it can be used as a bifunctional initiator in the ATRP of two monomers .Physical And Chemical Properties Analysis
2-chloro-N-(2-hydroxyethyl)propanamide has an average mass of 133.146 Da and a mono-isotopic mass of 133.073898 Da .Aplicaciones Científicas De Investigación
Smart Polymers and Thermoresponsive Materials
- Application : The resulting block copolymer, Poly(N-isopropylacrylamide)-block-polystyrene (PNIPAM-b-PS) , exhibits thermoresponsive behavior. It undergoes a reversible phase transition (lower critical solution temperature, LCST) in aqueous solutions. At a specific temperature (LCST), the polymer undergoes a sol-gel transition, which has applications in drug delivery, tissue engineering, and responsive coatings .
Drug Delivery Systems
- Application : Researchers have explored using this polymer for controlled drug release. At body temperature, the polymer swells, releasing the encapsulated drug. This property allows for targeted drug delivery and minimizes side effects .
Responsive Hydrogels
- Application : These hydrogels can be used in wound healing, tissue engineering scaffolds, and controlled release systems. The LCST-driven swelling and deswelling behavior respond to changes in temperature or other environmental cues .
Biomedical Imaging
- Application : These labeled compounds serve as imaging agents for biological tissues, cells, or specific cellular components. Their hydroxyl functionality allows for easy conjugation with fluorophores .
Surface Modification and Coatings
- Application : By grafting PNIPAM-b-PS onto surfaces, researchers create switchable coatings. These coatings change properties (e.g., wettability, adhesion) in response to temperature variations. Potential applications include anti-fouling coatings and controlled release surfaces .
Responsive Nanoparticles
- Application : Researchers have used this approach to create thermoresponsive nanoparticles. These particles can encapsulate drugs, imaging agents, or other payloads. The LCST-driven release behavior allows for precise control of cargo delivery .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZKNEFDRPEFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxyethyl)propanamide | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine](/img/structure/B2799901.png)
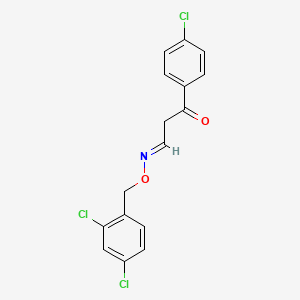
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2799904.png)
![Methyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2799906.png)

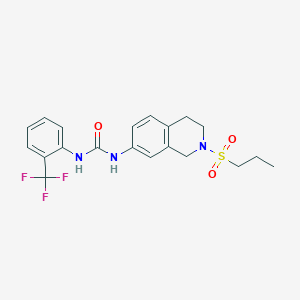

![1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine](/img/structure/B2799912.png)
